Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate
Description
This compound is a 1,2,4-triazine derivative featuring a phenyl group at position 3 and a sulfanyl-linked 2-methoxycarbonylphenyl substituent at position 3. The ester groups at positions 6 (ethyl carboxylate) and the 2-methoxycarbonyl moiety contribute to its electronic and steric properties. Such triazine derivatives are often explored for agrochemical and pharmaceutical applications due to their structural versatility and reactivity .
Properties
IUPAC Name |
ethyl 5-(2-methoxycarbonylphenyl)sulfanyl-3-phenyl-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-3-27-20(25)16-18(21-17(23-22-16)13-9-5-4-6-10-13)28-15-12-8-7-11-14(15)19(24)26-2/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTNPADWPAQZMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate (CAS No. 338957-34-9) is a synthetic compound belonging to the triazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer research and enzyme inhibition.
The molecular formula of this compound is , with a molecular weight of 395.43 g/mol. The predicted boiling point is approximately 555.9 °C, and it has a density of 1.36 g/cm³ .
Research indicates that triazine derivatives exhibit various biological activities, including:
- Anticancer Activity : Triazine compounds have been studied for their ability to inhibit cancer cell proliferation. This compound has shown promise in preclinical studies targeting specific cancer pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression and viral replication. For example, studies have identified similar triazine compounds that inhibit HIV-1 integrase and other related enzymes .
Anticancer Studies
A significant body of research has focused on the anticancer properties of triazine derivatives. For instance:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that compounds similar to this compound can reduce the proliferation of various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 15 | |
| Compound B | HeLa (cervical cancer) | 20 | |
| Ethyl Triazine | A549 (lung cancer) | 12 |
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has also been explored:
- HIV-1 Integrase Activity : Similar triazine compounds have been shown to inhibit HIV replication by blocking integrase activity, which is crucial for viral DNA integration into the host genome.
Case Studies
Several case studies highlight the efficacy of triazine compounds in clinical and preclinical settings:
- Study on Cancer Cell Lines : A study evaluated the antiproliferative effects of various triazine derivatives on breast and lung cancer cell lines, reporting significant inhibition rates with IC50 values below 20 µM for several derivatives .
- HIV Research : Research conducted on triazine-based inhibitors demonstrated their potential in reducing viral load in infected cell cultures, suggesting a pathway for developing antiviral therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with analogous triazine derivatives, emphasizing substituent effects:
Key Observations:
Crystallographic and Hydrogen-Bonding Analysis
- Crystal Packing: Triazine derivatives often adopt planar or puckered conformations. For example, ethyl 5-methyl-3-(quinolin-2-yl)-1,2,4-triazine-6-carboxylate crystallizes in a triclinic system with hydrogen bonds stabilizing the structure . The target compound’s 2-methoxycarbonylphenylsulfanyl group may induce steric hindrance, altering packing efficiency compared to CF₃-substituted analogs.
- Hydrogen Bonding: Ethoxycarbonylamino derivatives () form intermolecular N–H···O bonds, enhancing thermal stability. In contrast, sulfanyl groups participate in weaker S···O interactions .
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate?
- Methodological Answer : Begin with nucleophilic substitution between 2-(methoxycarbonyl)benzenethiol and a pre-functionalized 1,2,4-triazine precursor. Use coupling agents like DCC (dicyclohexylcarbodiimide) to enhance sulfanyl group incorporation. Monitor reaction progress via TLC or HPLC, and optimize solvent polarity (e.g., DMF for solubility vs. THF for selectivity). Adjust stoichiometric ratios (e.g., 1.2:1 thiol:triazine) to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) for this compound?
- Methodological Answer : For NMR conflicts, compare experimental and spectra with DFT-calculated chemical shifts (using Gaussian or ORCA software). For IR, cross-validate carbonyl (C=O) and thioether (C-S) stretches with computed vibrational modes. If crystallinity permits, X-ray diffraction (as in ) provides definitive bond-length/angle validation. Contradictions in aromatic proton splitting may arise from rotational isomerism; variable-temperature NMR can clarify dynamic effects .
Q. What are the key considerations for studying the compound’s reactivity under varying pH conditions?
- Methodological Answer : Design pH-dependent stability assays using buffered solutions (pH 2–12). Monitor ester and thioether bond hydrolysis via LC-MS. For acidic conditions, focus on methoxycarbonyl group stability; in basic media, track triazine ring degradation. Use kinetic modeling (e.g., pseudo-first-order kinetics) to quantify degradation rates. Control temperature (25–60°C) to simulate accelerated aging .
Advanced Research Questions
Q. How can computational tools predict regioselectivity in derivatization reactions of this triazine core?
- Methodological Answer : Apply density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. For example, the sulfur atom in the sulfanyl group exhibits high nucleophilicity, making it prone to oxidation. Transition-state modeling (e.g., NEB method) identifies energy barriers for competing pathways, such as triazine ring substitution vs. ester hydrolysis. Pair computational predictions with experimental validation using controlled derivatization (e.g., halogenation or alkylation) .
Q. What strategies address contradictions in observed vs. predicted bioactivity data for this compound?
- Methodological Answer : Reconcile discrepancies by evaluating assay conditions (e.g., solvent polarity in cell-based assays may alter membrane permeability). Use molecular dynamics (MD) simulations to model ligand-receptor interactions, focusing on triazine-phenyl stacking and hydrogen-bonding with the methoxycarbonyl group. Cross-validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities. If bioactivity varies across studies, consider metabolite interference (e.g., esterase-mediated hydrolysis) .
Q. How can researchers design experiments to elucidate the compound’s degradation pathways in environmental matrices?
- Methodological Answer : Conduct photolysis studies under UV-Vis light (λ = 254–365 nm) to simulate sunlight exposure. Use HPLC-HRMS to identify degradation products (e.g., sulfoxide or sulfone derivatives from thioether oxidation). For hydrolytic pathways, employ -labeling in ester groups to track oxygen incorporation. Combine with QSAR (quantitative structure-activity relationship) models to predict ecotoxicity of degradation intermediates .
Q. What advanced techniques validate the compound’s conformational flexibility in solution?
- Methodological Answer : Utilize NOESY/ROESY NMR to detect through-space correlations between the phenyl and methoxycarbonyl groups, revealing rotational barriers. Variable-concentration NMR assesses aggregation effects. For dynamic behavior, apply -labeling at the ethyl ester moiety and analyze quadrupolar splitting in deuterated solvents. Compare with MD simulations of torsional angles (e.g., C-S-C bond rotation) .
Q. How do solvent effects influence catalytic applications of this compound in heterocyclic synthesis?
- Methodological Answer : Screen solvents (e.g., DMSO, acetonitrile, toluene) in Pd-catalyzed cross-coupling reactions where the triazine acts as a ligand. Use Kamlet-Taft parameters to correlate solvent polarity/polarizability with catalytic efficiency. For example, high-polarity solvents stabilize charge-separated intermediates in Suzuki-Miyaura couplings. Monitor ligand dissociation via NMR in phosphine-containing systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
